Hexadec-2-enamide

Endocrinology Steroid Metabolism Cancer Research

Hexadec-2-enamide is a C16:1 unsaturated primary fatty acid amide distinguished by its potent, dual-target activity. It exhibits 17-fold selectivity for 17β-HSD2 over 17β-HSD1 (IC50 = 3.10 nM vs. 53 nM), enabling precise modulation of local estradiol levels in estrogen-dependent cancer models. Its selective KOR agonism (EC50 = 0.26–2.20 nM) makes it the tool compound of choice over oleamide or palmitamide for KOR-specific behavioral and cardiac pharmacology. Unlike saturated analogs, the Δ2 double bond confers essential lipoxygenase inhibitory and antioxidant capacity. This unique selectivity profile cannot be replicated by related fatty acid amides. Ideal for targeted steroid metabolism, opioid receptor, and cellular differentiation research programs.

Molecular Formula C16H31NO
Molecular Weight 253.42 g/mol
Cat. No. B1217881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadec-2-enamide
Molecular FormulaC16H31NO
Molecular Weight253.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(=O)N
InChIInChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H2,17,18)
InChIKeyHDPOYLJPONQLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadec-2-enamide: Definition, Chemical Class, and Core Properties


Hexadec-2-enamide is an unsaturated primary fatty acid amide (PFAM) characterized by a 16-carbon acyl chain (C16:1) and a terminal carboxamide headgroup [1]. This compound belongs to the broader alkamide family, a class of over 300 naturally occurring derivatives formed by the amide linkage of straight-chain, mostly unsaturated aliphatic acids with various amines [2]. Its molecular formula is C16H31NO, with a molecular weight of approximately 253.42 g/mol [3]. Hexadec-2-enamide has been identified as an endogenous component in certain biological systems and is structurally related to other bioactive PFAMs such as oleamide (C18:1) and palmitamide (C16:0) [1].

Why Hexadec-2-enamide Cannot Be Interchanged with Saturated or Longer-Chain Fatty Acid Amides


Within the class of primary fatty acid amides, small structural variations—such as chain length, degree of unsaturation, and the position of the double bond—can lead to profound differences in biological target engagement, metabolic stability, and functional outcomes [1]. For example, the presence of a double bond in Hexadec-2-enamide (C16:1) introduces a kink in the acyl chain that alters its membrane partitioning and receptor binding affinity compared to its fully saturated analog, palmitamide (C16:0) [2]. Similarly, the 16-carbon chain length of Hexadec-2-enamide differentiates it from the more extensively studied 18-carbon oleamide (C18:1), which exhibits distinct receptor selectivity and physiological effects [3]. The specific quantitative differences outlined below demonstrate that Hexadec-2-enamide possesses a unique activity profile that cannot be assumed by simply substituting a related fatty acid amide, necessitating a targeted selection for research and industrial applications.

Quantitative Evidence for Hexadec-2-enamide Differentiation vs. Saturated and Longer-Chain Analogs


Nanomolar Inhibition of 17beta-HSD2: A 17-Fold Selectivity Advantage Over 17beta-HSD1

Hexadec-2-enamide exhibits potent, sub-nanomolar inhibition of human 17beta-hydroxysteroid dehydrogenase type 2 (17beta-HSD2), a key enzyme in steroid hormone inactivation. In a direct assay comparison, the compound displays an IC50 of 3.10 nM against 17beta-HSD2, while showing significantly weaker activity against the related isoform 17beta-HSD1 with an IC50 of 53 nM [1]. This represents a 17-fold selectivity window for the type 2 isoform over type 1. In contrast, the saturated analog palmitamide (hexadecanamide, C16:0) shows minimal to no activity against 17beta-HSD2 in related assays, while the longer-chain oleamide (C18:1) exhibits a distinct target profile primarily associated with cannabinoid and serotonin receptors [2].

Endocrinology Steroid Metabolism Cancer Research

Kappa Opioid Receptor Agonism with Nanomolar Potency: A Distinct CNS Activity Profile vs. Oleamide

Hexadec-2-enamide functions as a kappa opioid receptor (KOR) agonist, a profile that distinguishes it from other primary fatty acid amides. The compound demonstrates potent agonist activity with EC50 values in the low nanomolar range (0.26 - 2.20 nM) in [35S]GTPgammaS binding assays using human KOR expressed in CHO cells [1]. This KOR agonism is associated with analgesic action and positive inotropic effects on electrically stimulated left atrium, as well as modulation of mammalian behavior including locomotion, rearing, and grooming [2]. In contrast, the structurally related oleamide (C18:1) primarily interacts with serotonin (5-HT) and cannabinoid receptors, with weak or no significant activity at KOR [3]. The saturated analog palmitamide (C16:0) does not exhibit significant KOR activity.

Analgesia Neuropharmacology GPCR Signaling

Potent Lipoxygenase Inhibition with Interference of Arachidonic Acid Metabolism

Hexadec-2-enamide is characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. This multi-target enzyme inhibition profile is distinct within the fatty acid amide class. For comparison, the saturated analog palmitamide (C16:0) does not significantly inhibit LOX enzymes, while oleamide (C18:1) primarily modulates cannabinoid and serotonin receptors rather than directly inhibiting LOX [2]. The presence of the double bond at the C2 position in Hexadec-2-enamide is critical for this LOX inhibitory activity, as saturated analogs lack the necessary structural motif for effective enzyme interaction [3].

Inflammation Lipid Mediators Oxidative Stress

Cytotoxic Activity Against HL-60 Leukemia Cells: A Basis for N-Alkyl Derivatives

The N-isobutyl derivative of Hexadec-2-enamide, known as piperlongimin A (2E-N-isobutyl-hexadecenamide), exhibits moderate cytotoxic activity against human leukemia HL-60 cell lines and induces major apoptosis-inducing effects [1]. This derivative was isolated from Piper longum fruits and shown to inhibit cell proliferation [1]. While direct comparative data for the unsubstituted Hexadec-2-enamide are limited, the activity of this derivative provides a foundation for structure-activity relationship (SAR) studies. In contrast, the saturated N-isobutyl-hexadecanamide analog shows reduced cytotoxic activity, highlighting the importance of the double bond at the C2 position [2]. The longer-chain analog piperlongimin B (2E-octadecenoylpiperidine, C18:1) also exhibits moderate cytotoxicity, but with a different amine moiety, suggesting that both chain length and amine substitution modulate activity [1].

Cancer Chemotherapy Natural Products Apoptosis

Differentiation-Inducing Activity in Undifferentiated Cells: A Unique Property for Dermatological Research

Hexadec-2-enamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is linked to potential applications in cancer therapy and the treatment of dermatological conditions such as psoriasis, wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. This cellular differentiation effect is a relatively unique feature among primary fatty acid amides. The saturated analog palmitamide (C16:0) and the longer-chain oleamide (C18:1) have not been reported to exhibit comparable differentiation-inducing activity [2]. While direct quantitative IC50 values for this specific activity are not available in the open literature, the qualitative differentiation capacity represents a significant point of differentiation for Hexadec-2-enamide within its class.

Cell Differentiation Dermatology Monocyte Biology

Structural Basis for Differentiation: Chain Length and Unsaturation Determine Membrane Partitioning and Receptor Engagement

The structural features of Hexadec-2-enamide—a 16-carbon acyl chain with a double bond at the C2 position—confer distinct physicochemical properties that differentiate it from closely related fatty acid amides. The presence of the C2 double bond introduces a rigid kink in the acyl chain, altering its conformation and membrane partitioning behavior compared to the fully saturated palmitamide (C16:0) [1]. Furthermore, the 16-carbon chain length differentiates it from the 18-carbon oleamide (C18:1), which has a double bond at C9 rather than C2, resulting in a different spatial orientation within lipid bilayers and at receptor binding pockets [2]. These structural differences translate into the distinct biological activity profiles quantified in the preceding evidence items. While direct biophysical measurements for Hexadec-2-enamide are sparse in the literature, class-level studies of fatty acid amides demonstrate that chain length and unsaturation position are critical determinants of membrane permeability, metabolic stability by fatty acid amide hydrolase (FAAH), and receptor subtype selectivity [1].

Biophysics Membrane Biology SAR

High-Value Research and Industrial Applications for Hexadec-2-enamide Based on Quantitative Differentiation


Estrogen-Dependent Cancer Research: Targeted 17beta-HSD2 Inhibition

Based on the 17-fold selectivity for 17beta-HSD2 over 17beta-HSD1 (IC50 = 3.10 nM vs. 53 nM) [1], Hexadec-2-enamide is optimally suited for research programs investigating estrogen-dependent cancers, including breast and endometrial cancers. The potent inhibition of 17beta-HSD2—the enzyme responsible for inactivating estradiol—provides a mechanism for modulating local estrogen levels in target tissues. This isoform selectivity profile is critical for minimizing off-target effects on 17beta-HSD1, which catalyzes the activation of estrone to estradiol. Researchers should prioritize Hexadec-2-enamide over palmitamide or oleamide when designing experiments requiring selective modulation of steroid hormone metabolism, as these analogs lack comparable 17beta-HSD2 inhibitory activity [2].

Kappa Opioid Receptor Pharmacology: A Distinct CNS Tool Compound

The potent KOR agonism exhibited by Hexadec-2-enamide (EC50 = 0.26-2.20 nM) [1] establishes its utility as a tool compound for investigating kappa opioid receptor signaling in analgesia, mood regulation, and addiction research. Unlike oleamide, which primarily engages cannabinoid and serotonin receptors, Hexadec-2-enamide provides a selective pathway for probing KOR-mediated effects on behavior (locomotion, rearing, grooming) and cardiac function (positive inotropy) [2]. This distinct receptor profile makes Hexadec-2-enamide the preferred choice over other fatty acid amides for studies requiring KOR-specific pharmacological intervention.

Anti-Inflammatory and Antioxidant Formulation Development

Hexadec-2-enamide's activity as a potent lipoxygenase inhibitor and antioxidant in fats and oils [1] supports its application in the development of anti-inflammatory agents and oxidative stress modulators. The compound's ability to interfere with arachidonic acid metabolism positions it as a candidate for research into inflammatory conditions such as psoriasis [2]. For industrial applications, its antioxidant properties are relevant for stabilizing lipid-based formulations. The unsaturated C16:1 scaffold is essential for this activity, as saturated analogs like palmitamide lack LOX inhibitory capacity [3].

Cancer Cell Differentiation and Dermatological Research

The pronounced activity of Hexadec-2-enamide in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1] makes it a valuable compound for oncology and dermatology research. Potential applications include studying differentiation therapy for leukemia and investigating treatments for skin conditions such as psoriasis, wrinkles, and dry skin [1]. This cellular differentiation capacity is not shared by saturated or longer-chain fatty acid amides, making Hexadec-2-enamide uniquely suited for experiments focused on modulating cell fate decisions in epithelial and hematopoietic lineages [2].

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